molecular formula C6H3BrN2OS B15247232 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one

7-Bromothiazolo[4,5-c]pyridin-2(3H)-one

Cat. No.: B15247232
M. Wt: 231.07 g/mol
InChI Key: XPASZULQNARHPW-UHFFFAOYSA-N
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Description

7-Bromothiazolo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one typically involves the reaction of appropriate thiazole and pyridine precursors under specific conditions. One common method involves the cyclization of a thiazole derivative with a pyridine derivative in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization and bromination processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Bromothiazolo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromothiazolo[4,5-c]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-c]pyridine: Lacks the bromine atom but shares the core structure.

    Bromothiazole: Contains the thiazole ring with a bromine atom but lacks the fused pyridine ring.

    Pyridin-2(3H)-one: Contains the pyridine ring with a keto group but lacks the thiazole ring.

Uniqueness

7-Bromothiazolo[4,5-c]pyridin-2(3H)-one is unique due to the presence of both the thiazole and pyridine rings fused together, along with the bromine atom at the 7th position. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

Molecular Formula

C6H3BrN2OS

Molecular Weight

231.07 g/mol

IUPAC Name

7-bromo-3H-[1,3]thiazolo[4,5-c]pyridin-2-one

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10)

InChI Key

XPASZULQNARHPW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)SC(=O)N2

Origin of Product

United States

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